molecular formula C13H20O B3263693 4-(1,1-Diethylpropyl)phenol CAS No. 37872-24-5

4-(1,1-Diethylpropyl)phenol

Cat. No.: B3263693
CAS No.: 37872-24-5
M. Wt: 192.3 g/mol
InChI Key: VTQOBBOXCXWMDE-UHFFFAOYSA-N
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Description

4-(1,1-Diethylpropyl)phenol, also known as p-tert-pentylphenol, is an organic compound with the molecular formula C11H16O. It is a type of alkylphenol, characterized by a phenol group substituted with a 1,1-diethylpropyl group at the para position. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties .

Scientific Research Applications

4-(1,1-Diethylpropyl)phenol has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Diethylpropyl)phenol typically involves the alkylation of phenol with 1,1-diethylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:

Phenol+1,1-Diethylpropyl chlorideAlCl3This compound\text{Phenol} + \text{1,1-Diethylpropyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} Phenol+1,1-Diethylpropyl chlorideAlCl3​​this compound

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Diethylpropyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form the corresponding hydroquinone.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).

Major Products

Mechanism of Action

The mechanism of action of 4-(1,1-Diethylpropyl)phenol involves its interaction with cellular components. It can act as an endocrine disruptor by mimicking or inhibiting the action of natural hormones. The compound binds to hormone receptors, altering the normal signaling pathways and leading to various biological effects. Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity .

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenol: Similar structure with a tert-butyl group instead of a 1,1-diethylpropyl group.

    4-tert-Octylphenol: Contains a tert-octyl group, making it more hydrophobic.

    4-tert-Amylphenol: Similar to 4-(1,1-Diethylpropyl)phenol but with a tert-amyl group.

Uniqueness

This compound is unique due to its specific alkyl group, which imparts distinct chemical and physical properties. Its balance of hydrophobicity and reactivity makes it suitable for various applications, particularly in industrial and research settings .

Properties

IUPAC Name

4-(3-ethylpentan-3-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-4-13(5-2,6-3)11-7-9-12(14)10-8-11/h7-10,14H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQOBBOXCXWMDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CC)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401029322
Record name 4-(1,1-Diethylpropyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401029322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37872-24-5
Record name 4-(1,1-Diethylpropyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401029322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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